Disulfiram impurity 1-d10

LC-MS/MS Stable Isotope Labeling Internal Standard

Disulfiram impurity 1-d10 (methyl diethyldithiocarbamate-d10, CAS 2749799-73-1) is a high-purity (≥98%) deuterated internal standard engineered for accurate LC-MS/MS quantification of the unlabeled analyte in complex biological matrices. Unlike non-isotopic alternatives, its near-identical chromatographic behavior and distinct mass shift (+10 Da) correct for matrix effects and ion suppression, ensuring robust method validation per ICH Q3A/Q3B. Essential for API batch release, pharmacokinetic profiling, and regulatory (ANDA/DMF) submissions. Co-elutes with the target analyte to normalize recovery variability—select this labeled analog to achieve the precision and traceability required for GLP/GCP-compliant bioanalysis.

Molecular Formula C6H13NS2
Molecular Weight 173.4 g/mol
Cat. No. B12416502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfiram impurity 1-d10
Molecular FormulaC6H13NS2
Molecular Weight173.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)SC
InChIInChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i1D3,2D3,4D2,5D2
InChIKeyJYRXPFCUABYLPD-IZUSZFKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disulfiram Impurity 1-d10: Deuterated Internal Standard for Precise LC-MS/MS Quantification


Disulfiram impurity 1-d10 (CAS: 2749799-73-1) is a stable isotope-labeled analog of Disulfiram impurity 1, chemically designated as methyl diethyldithiocarbamate-d10 . This deuterated compound incorporates ten deuterium (2H) atoms in place of hydrogen atoms, resulting in a molecular formula of C6H3D10NS2 and a molecular weight of approximately 173.37 g/mol [1]. As a deuterium-labeled internal standard (IS), it is primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate quantification of the unlabeled analyte in complex biological matrices . Its application is central to pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method validation for disulfiram and its metabolites [2].

Why Unlabeled Disulfiram Impurity 1 Cannot Substitute for Disulfiram Impurity 1-d10 in Quantitative Bioanalysis


Unlabeled Disulfiram impurity 1 (CAS: 686-07-7) and its deuterated analog are chemically distinct entities that cannot be used interchangeably in quantitative LC-MS/MS workflows. The unlabeled compound is the analyte of interest, while the deuterated version serves as an internal standard. Substituting one for the other compromises analytical accuracy due to matrix effects and ion suppression, which are not equally experienced by the analyte and a non-isotopic IS [1]. Deuterated ISs are specifically designed to co-elute with the target analyte under identical chromatographic conditions, thereby normalizing for variations in sample preparation, injection volume, and ionization efficiency. However, the deuterium labeling itself can introduce isotopic effects that alter chromatographic retention time relative to the unlabeled analyte, a phenomenon that must be validated and accounted for to avoid quantitative bias [2].

Quantitative Performance Evidence for Disulfiram Impurity 1-d10 as an Internal Standard


Isotopic Enrichment and Mass Shift Enable Selective Detection in Complex Matrices

The incorporation of ten deuterium atoms in Disulfiram impurity 1-d10 creates a significant mass shift (+10 Da) from the unlabeled Disulfiram impurity 1, which has a molecular weight of 163.3 g/mol . This mass difference allows the mass spectrometer to selectively monitor the labeled IS (m/z ~174 for [M+H]+) and the unlabeled analyte (m/z ~164 for [M+H]+) in separate channels, even though they co-elute .

LC-MS/MS Stable Isotope Labeling Internal Standard

Vendor-Specified High Chemical Purity Ensures Reliable Calibration

Commercially available Disulfiram impurity 1-d10 is supplied with a specified purity of ≥98% or typically 95% . In contrast, the purity of the unlabeled Disulfiram impurity 1 reference standard is often defined by the specific analytical method (e.g., USP monograph) rather than as a universal vendor specification [1]. High chemical purity of the deuterated IS is critical for minimizing interference in the IS channel and ensuring the accuracy of calibration curves.

Purity Reference Standard Quality Control

Deuterium Labeling Modulates Retention Time to Mitigate Matrix Effects

Deuterated internal standards can exhibit a slight shift in chromatographic retention time relative to their unlabeled counterparts due to isotopic effects [1]. This phenomenon can be advantageous or disadvantageous depending on the specific matrix and chromatography. A study comparing deuterated (2H) and non-deuterated (13C/15N) ISs found that the deuterated IS (2MHA-[2H7]) eluted at a different time from the analyte (2MHA), leading to a quantitative bias of -38.4% in urinary spike accuracy, whereas the 13C-labeled IS showed no significant bias [1]. This highlights that while Disulfiram impurity 1-d10 is a critical tool, its unique retention time must be carefully validated against the analyte in the specific matrix and LC conditions to ensure it adequately compensates for matrix effects.

Matrix Effects Ion Suppression LC-MS/MS

Deuterated Impurity 1-d10 vs. Deuterated Parent Drug Disulfiram-d20: Application Distinction

Disulfiram impurity 1-d10 is specifically designed to quantify the impurity 1 in disulfiram drug substance and product, whereas Disulfiram-d20 is intended for quantification of the parent drug, disulfiram itself [1]. Using the correct deuterated IS for each analyte is critical for assay specificity. The molecular weight of Disulfiram impurity 1-d10 (173.37 g/mol) is distinct from that of Disulfiram-d20 (316.66 g/mol) , ensuring no cross-interference in MS detection. Using Disulfiram-d20 as an IS for impurity 1 would be inappropriate due to different chemical and physical properties, which would not adequately control for variations in extraction, chromatography, and ionization of the impurity analyte.

Internal Standard Analyte Specificity Impurity Profiling

Key Application Scenarios for Disulfiram Impurity 1-d10 in Bioanalysis and Pharmaceutical QC


Accurate Quantification of Disulfiram Impurity 1 in API and Drug Products

This deuterated IS is essential for developing and validating LC-MS/MS methods to quantify Disulfiram impurity 1 levels in active pharmaceutical ingredient (API) batches and finished drug products. Its use directly supports compliance with ICH Q3A/Q3B guidelines for impurity testing, ensuring that the impurity is accurately measured and reported. The high purity (≥98%) and distinct mass shift of the IS enable reliable calibration and precise quantification, even at trace levels.

Pharmacokinetic and Metabolic Studies of Disulfiram and Its Metabolites

Disulfiram impurity 1-d10 is used as an internal standard to track and quantify the formation of Disulfiram impurity 1 as a metabolite in *in vitro* (e.g., liver microsomes) and *in vivo* studies. This is crucial for understanding the metabolic fate of disulfiram. As a stable isotope-labeled analog, it corrects for variability in sample preparation and matrix effects, providing accurate concentration-time profiles in plasma, urine, or tissue homogenates [1].

Method Validation and Quality Control in Bioanalytical Laboratories

Laboratories performing regulated bioanalysis under GLP or GCP rely on deuterated ISs for method validation (AMV) and routine QC. Disulfiram impurity 1-d10 is used to prepare calibration standards and quality control samples, ensuring the precision and accuracy of the assay across different runs and over time. Its stable isotopic nature minimizes day-to-day variability, a key requirement for long-term studies and regulatory submissions (e.g., ANDA, DMF) [2].

Investigating Isotopic Effects and Matrix Compensation in Method Development

The compound is also a valuable tool for analytical chemists investigating the impact of deuterium labeling on chromatographic retention time and matrix effect compensation [3]. By comparing its performance to non-deuterated ISs (e.g., 13C-labeled) under specific LC-MS/MS conditions, researchers can optimize methods to minimize quantitative bias and ensure robust, reliable data from complex biological matrices.

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